molecular formula C11H12N2O2 B1451481 Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 800401-90-5

Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No. B1451481
CAS RN: 800401-90-5
M. Wt: 204.22 g/mol
InChI Key: ANFSMOBHBMAIKL-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a nitrogen-containing heterocyclic compound . It is part of the pyrrolopyrazine family, which includes a pyrrole ring and a pyrazine ring . These compounds have been used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules .


Molecular Structure Analysis

The molecular structure of Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate includes a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . The specific molecular structure details are not available in the retrieved documents.

Scientific Research Applications

Synthesis of Alkaloid Derivatives

Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This compound serves as a key intermediate in the synthesis of various alkaloid derivatives. These derivatives are significant due to their wide range of biological activities and their presence in many pharmaceuticals .

Anti-Cancer Agents

The indole core of Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a common motif in compounds with anti-cancer properties. Researchers have been exploring its utility in designing molecules that can inhibit the growth of cancer cells by interfering with specific cellular pathways .

Development of CB1 Receptor Antagonists

CB1 receptors are part of the endocannabinoid system and are implicated in a variety of physiological processes. Indole derivatives, such as this compound, are used to develop new CB1 receptor antagonists, which have potential therapeutic applications in treating obesity, addiction, and metabolic disorders .

Anti-Inflammatory and Analgesic Agents

The compound is used as a reactant in the synthesis of indole-3-propionic acids, which are known for their anti-inflammatory and analgesic properties. These agents can potentially be used to treat chronic pain and inflammatory diseases .

Antibacterial and Antimicrobial Applications

Indole derivatives have been recognized for their antibacterial and antimicrobial activities. Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can be used to synthesize new compounds that target resistant strains of bacteria, offering a potential solution to the growing problem of antibiotic resistance .

HIV Research

This compound has been used as a reactant in the preparation of indole sulfonamides, which are studied for their potential as HIV entry inhibitors. This application is crucial in the ongoing fight against HIV/AIDS, as it could lead to the development of new treatments that prevent the virus from entering and infecting human cells .

Mechanism of Action

properties

IUPAC Name

ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-8-4-7(2)12-6-10(8)13-9/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFSMOBHBMAIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=NC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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